3-(m-Tolyl)pyrrolidine hydrochloride
Overview
Description
3-(m-Tolyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tolyl group (a methyl-substituted phenyl group) attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)pyrrolidine hydrochloride typically involves the reaction of m-tolylamine with pyrrolidine under acidic conditions to form the hydrochloride salt. One common method is as follows:
Starting Materials: m-Tolylamine and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Procedure: The m-tolylamine is added to a solution of pyrrolidine in an appropriate solvent, such as ethanol or methanol. Hydrochloric acid is then added dropwise to the mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.
Isolation and Purification: The resulting this compound is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(m-Tolyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The aromatic ring of the tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine forms.
Substitution: Substituted aromatic derivatives, such as nitro, halo, or sulfonyl compounds.
Scientific Research Applications
3-(m-Tolyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may serve as a scaffold for designing drugs with specific biological activities.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The tolyl group and pyrrolidine ring can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the tolyl group, used as a building block in organic synthesis.
N-Methylpyrrolidine: A methyl-substituted derivative with different chemical properties and applications.
Tolylpyrrolidines: Other tolyl-substituted pyrrolidines with variations in the position of the tolyl group (e.g., o-tolyl, p-tolyl).
Uniqueness: 3-(m-Tolyl)pyrrolidine hydrochloride is unique due to the specific positioning of the tolyl group on the pyrrolidine ring. This positioning can influence the compound’s reactivity, biological activity, and overall chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(3-methylphenyl)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(7-9)11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVSBEJOOGFDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598025 | |
Record name | 3-(3-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187172-21-9 | |
Record name | 3-(3-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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